2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE
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Overview
Description
2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE is a complex organic compound with the molecular formula C11H13ClN2O5S It is characterized by the presence of a chloro group, a nitrophenyl group, and a dihydroxypropyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-TETRAAZOL-1-YL)BENZAMIDE
- 2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}BENZAMIDE
Uniqueness
2-CHLORO-N~1~-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and nitro group allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13ClN2O5S |
---|---|
Molecular Weight |
320.75g/mol |
IUPAC Name |
2-chloro-N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H13ClN2O5S/c12-4-11(17)13-7-1-8(14(18)19)3-10(2-7)20-6-9(16)5-15/h1-3,9,15-16H,4-6H2,(H,13,17) |
InChI Key |
HPXVJVYNGQMQIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)CCl |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)CCl |
Origin of Product |
United States |
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